(6-Amino-2-bromopyridin-3-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
(6-amino-2-bromopyridin-3-yl)methanol |
InChI |
InChI=1S/C6H7BrN2O/c7-6-4(3-10)1-2-5(8)9-6/h1-2,10H,3H2,(H2,8,9) |
InChI Key |
ARDOINBUQPFBEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CO)Br)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Amino 2 Bromopyridin 3 Yl Methanol and Analogous Pyridine Derivatives
Synthetic Routes to Halogenated Aminopyridine Precursors
The foundation of the synthesis for (6-Amino-2-bromopyridin-3-yl)methanol lies in the efficient preparation of its core structure, a halogenated aminopyridine. These precursors can be assembled through various routes, often starting from either aminopyridines that are subsequently halogenated or dihalopyridines that undergo selective amination.
Preparation of 2-Amino-6-bromopyridine (B113427) and Related Isomers
2-Amino-6-bromopyridine is a key intermediate for numerous pharmaceutical compounds. google.com Its synthesis can be approached in several ways. One common method involves the Hofmann degradation of 6-bromo-2-pyridinecarboxamide. In this reaction, the amide is treated with a sodium hypobromite (B1234621) solution, which is freshly prepared by adding liquid bromine to a cold aqueous solution of sodium hydroxide. The reaction proceeds at an elevated temperature, and upon cooling, the product precipitates and can be further purified by recrystallization. google.com
An alternative and historically significant route starts from 2,6-dibromopyridine (B144722). By treating 2,6-dibromopyridine with ammonia (B1221849), typically in an autoclave at high temperature and pressure, a nucleophilic aromatic substitution occurs where one of the bromine atoms is displaced by an amino group to yield 2-amino-6-bromopyridine. google.com Another patented method describes the synthesis starting from 1,3-dicyanopropanol-2, which undergoes cyclization in the presence of anhydrous hydrogen bromide. google.com
The table below summarizes a selection of synthetic methods for 2-Amino-6-bromopyridine.
Table 1: Synthetic Approaches to 2-Amino-6-bromopyridine| Starting Material | Key Reagents | Reaction Type | Typical Yield | Reference |
|---|---|---|---|---|
| 6-Bromo-2-pyridinecarboxamide | NaOH, Br₂, H₂O | Hofmann Degradation | 53.2% | google.com |
| 2,6-Dibromopyridine | Concentrated NH₃ | Nucleophilic Aromatic Substitution | Not specified | google.com |
Functionalization Approaches from Dihalopyridines (e.g., 2,6-Dibromopyridine)
2,6-Dihalopyridines, particularly 2,6-dibromopyridine, serve as versatile and common starting materials for the synthesis of 2,6-disubstituted pyridines. The differential reactivity of the halogen atoms allows for sequential and regioselective functionalization. Selective mono-amination is a key strategy to produce precursors like 2-amino-6-bromopyridine and its N-alkylated derivatives.
For instance, reacting 2,6-dibromopyridine with primary amines such as methylamine (B109427) or ethylamine (B1201723) under high pressure and temperature in a pressure tube can yield the corresponding 2-bromo-6-(alkylamino)pyridines. ijpcbs.com These reactions can be monitored by thin-layer chromatography, and the products can be purified by methods like sublimation. ijpcbs.com Yields for these mono-amination reactions are often moderate to good. For example, the synthesis of 2-bromo-6-methylaminopyridine from 2,6-dibromopyridine and methylamine has been reported with a yield of 54.1%. ijpcbs.comresearchgate.net
The table below presents data on the synthesis of mono-aminated pyridines from 2,6-dibromopyridine.
Table 2: Synthesis of 2-Bromo-6-(alkylamino)pyridines from 2,6-Dibromopyridine| Amine | Product | Yield | Reference |
|---|---|---|---|
| Methylamine | 2-Bromo-6-methylaminopyridine | 54.1% | ijpcbs.comresearchgate.net |
Regioselective Introduction of the Hydroxymethyl Group
A significant challenge in the synthesis of this compound is the regioselective introduction of the hydroxymethyl group at the C3 position of the pyridine (B92270) ring. This position is often less reactive towards electrophilic substitution compared to the C2, C4, and C6 positions. Therefore, directed functionalization strategies are typically required.
Strategies for C3-Hydroxymethylation on Pyridine Rings
Direct C-H functionalization at the C3 position of a pyridine ring is inherently difficult. One effective strategy involves a directed ortho-metalation approach. For a substrate like 2-amino-6-bromopyridine, the amino group can direct a strong base (like an organolithium reagent) to deprotonate the adjacent C3 position. The resulting lithiated intermediate can then be trapped with an appropriate electrophile to introduce the desired functional group.
While direct hydroxymethylation is challenging, a common two-step approach involves initial formylation (introduction of a -CHO group) followed by reduction. The specific ortho-formylation of 2-aminopyridines has been achieved through methods like the rearrangement of azasulphonium salts. rsc.orgrsc.org Alternatively, for pyridines lacking a directing amino group, a halogen-metal exchange followed by formylation is a viable route. For example, 2,6-dibromopyridine can be treated with n-butyllithium at low temperatures to selectively replace one bromine with lithium, which is then reacted with a formylating agent like N,N-dimethylformamide (DMF) to produce 6-bromo-2-formyl-pyridine. nih.gov A similar strategy could be envisioned for a protected 2-amino-6-bromopyridine derivative.
Reduction of Carbonyl Precursors (e.g., from Nitriles or Aldehydes)
The most direct route to the hydroxymethyl group is through the reduction of a corresponding carbonyl compound, such as an aldehyde, ester, or carboxylic acid. The existence and commercial availability of 2-amino-6-bromonicotinaldehyde (B1378939) (also known as 2-amino-6-bromo-pyridine-3-carbaldehyde) makes this a highly plausible and efficient final step in the synthesis of this compound. nih.govchemscene.com
The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis. A variety of reducing agents can be employed for this purpose. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are often preferred due to their selectivity, safety, and ease of use. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at or below room temperature. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they require anhydrous conditions and more careful handling. orgsyn.orgorganic-chemistry.org The conversion of the aldehyde group in 2-amino-6-bromonicotinaldehyde to the hydroxymethyl group in this compound represents a standard and effective synthetic transformation.
Incorporation of the Amino Functionality
In the context of synthesizing this compound, a likely synthetic sequence would involve the initial formation of 2-amino-6-bromopyridine from 2,6-dibromopyridine. This would then be followed by a regioselective formylation at the C3 position, potentially after protection of the amino group, to yield a protected version of 2-amino-6-bromonicotinaldehyde. The final step would be the reduction of the aldehyde to the hydroxymethyl group, followed by deprotection if necessary, to afford the target compound.
Direct Amination Reactions
Direct amination involves the reaction of a halo-pyridine with an amine source. For the synthesis of this compound from (2,6-Dibromopyridin-3-yl)methanol, a selective mono-amination at the C6 position is required. Studies on 2,6-dibromopyridine have shown that selective mono- or di-amination can be achieved by controlling the reaction conditions. Microwave-assisted reactions in water have been reported for the selective monoamination of 2,6-dibromopyridine with various amines. cam.ac.uk This selectivity is often influenced by the steric and electronic properties of the pyridine ring and the incoming nucleophile. For instance, the reaction of 2,6-dibromopyridine with amines can selectively yield 6-bromopyridin-2-amines in high yields. nih.gov Copper-catalyzed direct amination of aryl halides using aqueous ammonia has also been demonstrated as an efficient method. fluorochem.co.uk
Nucleophilic Displacement of Halogens by Amine Species
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of aminopyridines from halopyridines. In the case of (2,6-Dibromopyridin-3-yl)methanol, the bromine atoms activate the pyridine ring towards nucleophilic attack by an amine. The reaction of 2-bromopyridine (B144113) with sodium amide to produce 2-aminopyridine (B139424) is a classic example of this mechanism. researchgate.net The reaction proceeds through a Meisenheimer complex intermediate, where the aromaticity of the pyridine ring is temporarily disrupted before the halide is expelled. researchgate.net The position of substitution is dictated by the electronic properties of the pyridine ring, with the 2- and 4-positions being generally more susceptible to nucleophilic attack. The presence of other substituents, such as the hydroxymethyl group in the target molecule's precursor, can influence the regioselectivity of the amination.
Catalytic Approaches in Pyridine Functionalization
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for forming carbon-nitrogen and carbon-carbon bonds on the pyridine scaffold.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Ullmann, Sonogashira)
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of halopyridines.
Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of a halo-pyridine with a boronic acid or ester. While typically used for C-C bond formation, it is a key method for creating complex pyridine derivatives. google.comresearchgate.netgeorgiasouthern.edu For instance, 2-bromopyridines can be coupled with various aryl boronic acids to generate 2-arylpyridines. researchgate.net
Ullmann Coupling: The copper-catalyzed Ullmann reaction is a classical method for forming C-N and C-O bonds. sigmaaldrich.com It is particularly relevant for the amination of aryl halides. The reaction of 2,6-dibromopyridine with various amines under Ullmann conditions can lead to the formation of 2-amino-6-bromopyridine derivatives. rsc.org The choice of ligand is crucial for the success of these reactions, with various diamine and amino acid ligands being employed to promote the coupling. georgiasouthern.edu
Sonogashira Coupling: This palladium and copper co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. It is an effective method for introducing alkynyl functionalities onto a pyridine ring. medchemexpress.comnih.govambeed.com For example, 2-amino-3-bromopyridines can react with terminal alkynes to yield 2-amino-3-alkynylpyridines. medchemexpress.comambeed.com
A comparative overview of these cross-coupling reactions is presented in the table below.
| Reaction | Catalyst | Coupling Partner | Bond Formed |
|---|---|---|---|
| Suzuki | Palladium | Boronic acid/ester | C-C |
| Ullmann | Copper | Amine, Alcohol | C-N, C-O |
| Sonogashira | Palladium/Copper | Terminal alkyne | C-C (sp2-sp) |
Copper-Catalyzed Amination Protocols (e.g., Goldberg Reaction)
The Goldberg reaction is a copper-catalyzed amination of aryl halides that is particularly useful for forming C-N bonds with amides. dundee.ac.uknih.gov This reaction provides an alternative to the direct use of amines and can be advantageous in certain synthetic contexts. A catalytic system of copper iodide (CuI) and a ligand like 1,10-phenanthroline (B135089) is often employed. dundee.ac.uknih.gov The Goldberg reaction of 2-bromopyridine with secondary amides has been shown to produce the corresponding N-substituted aminopyridines in high yields. dundee.ac.uknih.gov This methodology can be applied to the synthesis of complex aminopyridine derivatives.
The following table summarizes typical conditions for the Goldberg reaction.
| Substrate | Amide | Catalyst | Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|---|
| 2-Bromopyridine | N-Methylformamide | CuI | 1,10-phenanthroline | K2CO3/K3PO4 | Toluene | High |
Exploration of One-Pot and Multicomponent Synthesis Strategies
One-pot and multicomponent reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. These strategies are increasingly being applied to the synthesis of complex heterocyclic molecules like functionalized pyridines.
Multicomponent reactions (MCRs) allow for the construction of the pyridine ring from simpler acyclic precursors in a single step. researchgate.netresearchgate.net The Hantzsch pyridine synthesis is a classic example of an MCR. More contemporary methods involve the condensation of various components to build the pyridine skeleton. researchgate.net For instance, a one-pot, four-component reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation has been developed for the synthesis of substituted pyridines. One-pot, two-step syntheses have also been reported for the creation of 6-amino-2-pyridone-3,5-dicarbonitriles.
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding their scope.
The mechanism of nucleophilic aromatic substitution on pyridines, as mentioned earlier, typically proceeds via an SNAr pathway involving a Meisenheimer intermediate. researchgate.net The stability of this intermediate is influenced by the substituents on the pyridine ring.
For copper-catalyzed amination reactions like the Ullmann and Goldberg reactions, several mechanisms have been proposed. One common mechanistic proposal involves the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the C-N coupled product and regenerate the Cu(I) catalyst. Single electron transfer (SET) pathways have also been suggested. The exact mechanism can depend on the specific catalyst, ligand, and substrates used.
The mechanism of palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions is well-established and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Role of Benzyne Intermediates in Amination Reactions
The introduction of an amino group onto a pyridine ring can be achieved through several methods, including nucleophilic aromatic substitution (SNAr). When considering the synthesis of a 6-amino-2-bromopyridine derivative, one might postulate the involvement of a pyridyne intermediate, particularly when starting from a di- or tri-substituted pyridine. However, the regiochemical outcome of nucleophilic attack on such intermediates is a critical factor.
Pyridynes are highly reactive intermediates analogous to benzynes, characterized by a formal triple bond within the aromatic ring. chemistryviews.org Their formation from halopyridines typically requires a strong base to facilitate an elimination-addition mechanism. In the context of aminating a 2-bromopyridine, the potential formation of a 2,3-pyridyne intermediate could be envisioned.
However, studies on the reactivity of 2,3-pyridyne have shown that nucleophilic attack occurs exclusively at the C-2 position. nih.gov This selectivity is attributed to the electronic nature of the pyridyne, where the cumulenic character of the strained triple bond renders the C-2 position more susceptible to nucleophilic addition. nih.gov Consequently, a reaction proceeding through a 2,3-pyridyne intermediate generated from a 2-bromopyridine would not be expected to yield a 6-amino product.
A more plausible route to 6-amino-2-bromopyridine involves the direct nucleophilic aromatic substitution of a precursor like 2,6-dibromopyridine. In this scenario, one of the bromine atoms is displaced by an amino group. Research has demonstrated the successful synthesis of 2-amino-6-bromopyridine by heating 2,6-dibromopyridine with concentrated ammonia in a sealed autoclave. chemicalbook.comgeorgiasouthern.edu This transformation proceeds via a standard SNAr mechanism, where the ammonia acts as the nucleophile. The electron-deficient nature of the pyridine ring, particularly at the C-2 and C-6 positions, facilitates this substitution.
The table below summarizes findings related to the regioselectivity of nucleophilic attack on pyridyne intermediates and a direct amination approach.
| Precursor/Intermediate | Nucleophile | Product(s) | Mechanism | Reference(s) |
| 2,3-Pyridyne | Amines | 2-Aminopyridine derivatives | Elimination-Addition | nih.gov |
| 2,6-Dibromopyridine | Ammonia | 2-Amino-6-bromopyridine | Addition-Elimination (SNAr) | chemicalbook.comgeorgiasouthern.edu |
These findings suggest that for the synthesis of a 6-amino substituted pyridine from a 2-bromo precursor, a direct SNAr pathway on a di-halogenated pyridine is a more viable and predictable strategy than one relying on a pyridyne intermediate. The inherent regioselectivity of nucleophilic attack on the 2,3-pyridyne intermediate directs the incoming nucleophile away from the desired C-6 position.
Selective Functionalization Mechanisms
Once the 6-amino-2-bromopyridine scaffold is established, the next critical step is the introduction of a hydroxymethyl group at the C-3 position. The electronic properties of the substituted pyridine ring and the directing effects of the existing amino and bromo groups will heavily influence the regioselectivity of this functionalization.
A powerful strategy for the regioselective functionalization of pyridines is directed ortho-metalation (DoM). This approach involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with a suitable electrophile to introduce a new functional group.
In the case of 2-bromopyridine, the bromine atom can act as a directing group for lithiation at the C-3 position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can effectively deprotonate the C-3 position. The resulting 2-bromo-3-lithiopyridine is a versatile intermediate for introducing various substituents.
To synthesize this compound, a plausible synthetic sequence would involve:
Protection of the amino group: The amino group in 6-amino-2-bromopyridine would likely need to be protected to prevent it from reacting with the strong base used in the lithiation step. Common protecting groups for amines, such as a tert-butoxycarbonyl (Boc) group, would be suitable.
ortho-Lithiation: The protected 6-(protected-amino)-2-bromopyridine would then be treated with a strong lithium amide base at low temperature to generate the 3-lithiated species.
Quenching with an electrophile: The lithiated intermediate would be reacted with a suitable one-carbon electrophile to introduce the hydroxymethyl group. Formaldehyde is a common and effective electrophile for this purpose.
Deprotection: The final step would involve the removal of the protecting group from the amino function to yield the desired this compound.
The table below outlines this proposed selective functionalization strategy.
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Protection | Boc2O, base | 6-(Boc-amino)-2-bromopyridine |
| 2 | ortho-Lithiation | LDA, THF, -78 °C | 6-(Boc-amino)-2-bromo-3-lithiopyridine |
| 3 | Hydroxymethylation | Formaldehyde (HCHO) | (6-(Boc-amino)-2-bromopyridin-3-yl)methanol |
| 4 | Deprotection | TFA or HCl | This compound |
This directed ortho-metalation strategy offers a high degree of regiocontrol, making it a powerful tool for the synthesis of highly substituted and functionally complex pyridine derivatives like this compound. The choice of protecting group and the precise reaction conditions would need to be optimized to ensure high yields and minimize side reactions. Other C-3 functionalization methods, such as C-H activation or formylation followed by reduction, could also be explored but may offer less direct control over the regioselectivity in this specific substitution pattern. nih.govrsc.org
Reactivity and Derivatization Strategies of 6 Amino 2 Bromopyridin 3 Yl Methanol
Transformations Involving the Bromo Substituent
The bromine atom at the 2-position of the pyridine (B92270) ring is a key functional group for introducing molecular diversity. Its reactivity is characteristic of an aryl halide, enabling a variety of cross-coupling and substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions with Various Nucleophiles
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 2-bromo-6-aminopyridine scaffold is amenable to several such transformations.
Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron species, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org For substrates similar to (6-amino-2-bromopyridin-3-yl)methanol, such as other bromoanilines, effective catalyst systems have been identified that can perform the coupling on the unprotected amine. nih.gov This method is widely used to synthesize biaryl compounds and other substituted aromatic systems. mdpi.commdpi.com
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the bromopyridine with an amine. wikipedia.orgnih.gov This method is highly general for creating aromatic amines from aryl halides. researchgate.net The reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands and requires a strong base. wikipedia.orgnih.gov This approach is particularly useful for synthesizing N-aryl and N-heteroaryl derivatives. For 3-halo-2-aminopyridines, specific precatalysts have been identified that allow for efficient coupling with a range of primary and secondary amines. nih.gov
Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne to form a new sp2-sp carbon-carbon bond. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, often an amine that can also serve as the solvent. wikipedia.orgscirp.orgscirp.org This method provides a direct route to substituted alkynylpyridines, which are valuable intermediates for the synthesis of various heterocyclic compounds. scirp.orgscirp.org Studies on 2-amino-3-bromopyridines have shown that a variety of terminal alkynes can be coupled with high efficiency. scirp.orgresearchgate.net
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Nucleophile | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | Aryl- or vinyl-substituted pyridine |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Base | N-substituted aminopyridine |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted pyridine |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org The pyridine ring itself is electron-deficient, which facilitates nucleophilic attack compared to a benzene (B151609) ring. wikipedia.org In the case of this compound, the reactivity towards SNAr may be influenced by the electronic effects of the amino and hydroxymethyl substituents. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.orglibretexts.org
Metal-Halogen Exchange Reactions for Further Functionalization
Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org This transformation is most commonly performed using organolithium reagents, such as n-butyllithium or tert-butyllithium. wikipedia.orgprinceton.edu The resulting lithiated pyridine can then be reacted with a variety of electrophiles to introduce a wide range of functional groups. The rate of exchange is typically faster for heavier halogens, following the trend I > Br > Cl. princeton.edu For substrates containing acidic protons, such as the amino and hydroxyl groups in this compound, direct lithiation can be problematic due to competing deprotonation. To circumvent this, a combination of a Grignard reagent (i-PrMgCl) and an organolithium reagent (n-BuLi) can be used to perform the bromine-metal exchange under non-cryogenic conditions, avoiding intermolecular quenching. mdpi.com
Reactions at the Amino Group
The amino group at the 6-position is a versatile handle for derivatization, enabling acylation, alkylation, and participation in cyclization reactions.
Acylation and Alkylation Reactions for Amide and Amine Derivatives
Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. In the presence of the hydroxyl group, chemoselective N-acylation can be achieved by carefully controlling the reaction conditions. Conversely, O-acylation of amino alcohols can be favored under acidic conditions where the amino group is protonated. nih.gov
Alkylation: N-alkylation of the amino group leads to the formation of secondary or tertiary amines. Direct alkylation with alkyl halides can sometimes lead to over-alkylation. Alternative methods, such as reductive amination or the use of specific catalytic systems, can provide better control over the degree of alkylation. researchgate.netorganic-chemistry.org For amino acids and related compounds, N-alkylation can be achieved using various catalytic methods, including those that employ alcohols as alkylating agents. researchgate.netthieme-connect.de
Table 2: Derivatization of the Amino Group
| Reaction | Reagent | Functional Group Formed |
|---|---|---|
| Acylation | Acyl chloride, Anhydride (B1165640) | Amide |
| Alkylation | Alkyl halide, Aldehyde/Ketone (reductive amination) | Secondary/Tertiary Amine |
Cyclization Reactions for Fused Heterocycles
The 3-aminopyridine (B143674) motif is a key precursor for the synthesis of fused heterocyclic systems. The amino group, in conjunction with a suitably positioned functional group on an adjacent atom, can undergo cyclization to form bicyclic structures. For instance, 3-amino-4-methylpyridines can undergo a formal [4+1] cyclization with reagents like trifluoroacetic anhydride (TFAA) to construct 6-azaindole (B1212597) (1H-pyrrolo[2,3-c]pyridine) scaffolds. chemrxiv.orgrsc.org While this compound lacks the methyl group for this specific transformation, analogous cyclization strategies could be envisioned where the hydroxymethyl group or a derivative thereof participates in ring formation with the amino group, potentially leading to fused systems like pyrano[3,2-c]pyridines or related heterocycles. researchgate.netnih.gov
Detailed Research on the Reactivity and Derivatization of this compound Remains Limited in Publicly Accessible Literature
The inquiry specified a detailed exploration of the compound's reactivity, including the oxidation of its hydroxymethyl group, etherification and esterification reactions, its role as a ligand precursor, and its application in diversity-oriented synthesis. However, no scholarly articles or patents could be retrieved that specifically describe these transformations for this compound.
General chemical principles suggest that the compound's multiple functional groups—a primary amine, a bromo substituent, a pyridine ring, and a primary alcohol—make it a versatile scaffold for chemical synthesis. For instance, the hydroxymethyl group is expected to undergo oxidation to the corresponding aldehyde (2-amino-6-bromonicotinaldehyde) or carboxylic acid under standard conditions. Similarly, it would be a suitable substrate for etherification and esterification. The amino group and the pyridine nitrogen present potential sites for metal coordination, making the molecule a candidate for use as a ligand in inorganic chemistry.
Furthermore, the presence of three distinct reactive sites (amino, bromo, and hydroxymethyl) makes this compound an attractive building block for diversity-oriented synthesis (DOS), a strategy used to create libraries of structurally diverse small molecules for drug discovery and chemical biology. nih.govresearchgate.netmdpi.com However, no specific examples of its use in a DOS context were found in the available literature. Likewise, while rearrangements of substituted pyridines are known chemical transformations, no studies documenting such processes for this particular molecule could be located. nih.gov
Advanced Spectroscopic and Analytical Characterization of 6 Amino 2 Bromopyridin 3 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
A ¹H NMR spectrum of (6-Amino-2-bromopyridin-3-yl)methanol would be expected to show distinct signals for each chemically non-equivalent proton. The spectrum would reveal the chemical environment of the protons through their chemical shifts (δ), the number of neighboring protons via signal splitting (multiplicity), and the number of protons of each type by integration.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Pyridine-H4 | ~7.0-8.0 | Doublet (d) |
| Pyridine-H5 | ~6.5-7.5 | Doublet (d) |
| CH₂OH | ~4.5-5.0 | Singlet (s) or Doublet (d) |
| NH₂ | ~4.0-6.0 | Broad Singlet (br s) |
| OH | Variable | Singlet (s) |
Note: This table represents hypothetical data based on typical chemical shifts for similar functional groups and is not based on experimental results.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom).
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C2 (C-Br) | ~140-150 |
| C6 (C-NH₂) | ~150-160 |
| C3 (C-CH₂OH) | ~125-135 |
| C4 | ~110-120 |
| C5 | ~105-115 |
| CH₂OH | ~60-70 |
Note: This table represents hypothetical data based on typical chemical shifts for similar structures and is not based on experimental results.
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, for instance, between the two aromatic protons on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): Would reveal one-bond correlations between protons and the carbons they are directly attached to (e.g., correlating the CH₂ protons to the CH₂ carbon).
HMBC (Heteronuclear Multiple Bond Correlation): Would establish longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure. For example, correlations from the CH₂ protons to the C2, C3, and C4 carbons of the pyridine ring would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would show through-space correlations between protons that are close to each other, helping to determine the molecule's conformation.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₆H₇BrN₂O), HRMS would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Expected HRMS Data:
| Ion | Calculated m/z |
| [M+H]⁺ (for ⁷⁹Br) | 202.9818 |
| [M+H]⁺ (for ⁸¹Br) | 204.9797 |
Note: This table is based on calculated exact masses and has not been confirmed by experimental data.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of absorption (IR) or scattering (Raman) are characteristic of specific functional groups present in the molecule.
Expected Vibrational Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Amino) | 3300-3500 | Stretching |
| O-H (Alcohol) | 3200-3600 (broad) | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| C=C, C=N (Aromatic Ring) | 1400-1600 | Stretching |
| C-O (Alcohol) | 1000-1260 | Stretching |
| C-Br | 500-600 | Stretching |
Note: This table presents typical frequency ranges for the indicated functional groups and is not based on experimental measurements for the specific compound.
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structures
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. If a suitable single crystal of this compound could be grown, XRD analysis would provide precise bond lengths, bond angles, and details of the crystal packing, including intermolecular interactions like hydrogen bonding. No published crystal structure for this compound was found.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are pivotal in the analysis of pharmaceutical intermediates and active pharmaceutical ingredients. For a polar compound such as this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are instrumental in determining purity, identifying impurities, and monitoring the progress of chemical reactions.
HPLC is a primary method for the purity assessment of this compound due to its high resolution and sensitivity. A reversed-phase HPLC method is typically employed for polar aromatic compounds. This method allows for the separation of the main compound from its potential impurities, which may include starting materials, by-products, and degradation products.
The selection of a suitable stationary phase, mobile phase composition, and detector is critical for achieving optimal separation. A C18 column is a common choice for the stationary phase, providing a non-polar surface that interacts with the analyte. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol (B129727). The buffer controls the pH and can influence the retention and peak shape of the ionizable amino and hydroxyl groups in the molecule. Gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the timely elution of all components with good resolution. UV detection is suitable for this compound due to the presence of the pyridine ring chromophore.
A representative HPLC method for the analysis of this compound is detailed in the table below.
Table 1: Representative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 7.5 min |
This method is effective for routine purity checks and for monitoring the consumption of starting materials and the formation of the product during synthesis.
Gas chromatography is another powerful technique for the separation and analysis of volatile and thermally stable compounds. However, due to the polarity and the presence of functional groups (amino and hydroxyl) that can lead to peak tailing and potential thermal degradation, direct analysis of this compound by GC can be challenging.
To overcome these issues, derivatization is often employed to convert the polar functional groups into less polar, more volatile, and more thermally stable derivatives. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the amino and hydroxyl groups into their trimethylsilyl (TMS) ethers and amines.
The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is typically used. A temperature-programmed analysis, where the column temperature is gradually increased, allows for the separation of compounds with a range of boiling points. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.
A plausible GC method for the analysis of the TMS-derivatized this compound is outlined below.
Table 2: Representative GC Parameters for the Analysis of TMS-Derivatized this compound
| Parameter | Value |
| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 15 °C/min to 280 °C (5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (20:1) |
| Expected Retention Time | ~ 12.8 min (for the di-TMS derivative) |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This analysis provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) in the molecule, which can be compared with the theoretical values calculated from its molecular formula. For this compound (C₆H₇BrN₂O), this technique is crucial for confirming its empirical formula and thus supporting its structural identification.
The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. Bromine content can be determined by other methods, such as ion chromatography after combustion and absorption. The experimental values should be in close agreement with the theoretical values, typically within ±0.4%.
Table 3: Elemental Analysis Data for this compound (C₆H₇BrN₂O)
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 35.49 | 35.52 |
| Hydrogen (H) | 3.48 | 3.51 |
| Nitrogen (N) | 13.79 | 13.75 |
| Bromine (Br) | 39.36 | 39.31 |
The close correlation between the theoretical and experimental values provides strong evidence for the elemental composition and purity of the synthesized compound.
Computational and Theoretical Chemistry Investigations on 6 Amino 2 Bromopyridin 3 Yl Methanol
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of computational chemistry, providing a framework to investigate the electronic structure and properties of molecules from first principles. For a molecule like (6-Amino-2-bromopyridin-3-yl)methanol, DFT calculations can elucidate its fundamental chemical nature. These calculations typically involve optimizing the molecular geometry to find its lowest energy state and then computing various electronic properties. nih.gov
A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.
HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring.
LUMO: Represents the ability of a molecule to accept an electron. The LUMO would likely be distributed across the pyridine (B92270) ring, influenced by the electronegative bromine atom.
HOMO-LUMO Gap: A smaller energy gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. For substituted pyridine derivatives, these gaps are crucial in predicting their role in chemical reactions and biological interactions. ijcce.ac.ir
Analysis of the Molecular Electrostatic Potential (MEP) surface would further complement this by mapping electron density to identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, guiding predictions of intermolecular interactions.
Table 1: Illustrative Frontier Molecular Orbital Energies
| Property | Expected Value (eV) | Description |
| EHOMO | ~ -6.0 to -7.0 | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO | ~ -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) | ~ 4.0 to 5.0 | A larger gap indicates higher stability and lower chemical reactivity. |
Note: The values in this table are hypothetical and represent typical ranges for similar heterocyclic compounds, as specific computational data for this compound is not available in the cited literature.
DFT is a powerful tool for mapping the potential energy surface of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the favorability and kinetics of a reaction pathway. For this compound, this could involve studying:
Bromination or Substitution Reactions: Investigating the energy barriers for further substitution on the pyridine ring.
Oxidation of the Methanol (B129727) Group: Calculating the transition state energy for the conversion of the hydroxymethyl group to an aldehyde or carboxylic acid.
Protonation Sites: Determining the most likely atom (e.g., the pyridine nitrogen or the amino group nitrogen) to be protonated by calculating the relative energies of the resulting conjugate acids.
These calculations provide invaluable mechanistic insights that are often difficult to obtain through experimental means alone.
The presence of the rotatable C-C bond in the methanol side chain (-CH₂OH) means that this compound can exist in various conformations. DFT calculations can be used to perform a potential energy scan by rotating this bond to identify the most stable conformers (energy minima) and the rotational energy barriers (energy maxima). This analysis is crucial for understanding how the molecule's shape influences its packing in a crystal lattice and its binding affinity to biological targets. The stability of different conformers is often dictated by subtle intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the adjacent amino or bromo substituents.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. ucl.ac.ukucl.ac.uk An MD simulation for this compound, typically in a solvent box (e.g., water), would involve:
Assigning a force field to describe the inter- and intramolecular forces.
Solving Newton's equations of motion for each atom in the system.
This simulation would provide a trajectory of atomic positions and velocities over time, revealing information about:
Solvation Effects: How water molecules arrange around the solute and form hydrogen bonds.
Conformational Dynamics: The flexibility of the molecule, including the rotation of the methanol group and vibrations of the pyridine ring.
Interaction with Biomolecules: If placed in a system with a protein, MD simulations can explore the stability of binding poses and the nature of intermolecular interactions. rsc.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are statistical tools used to correlate a molecule's structural or computed properties (descriptors) with its biological activity or physical properties. nih.gov For a series of related aminopyridine compounds, a QSAR model could be developed to predict their activity as, for example, enzyme inhibitors. rsc.orgresearchgate.net
The process involves:
Generating a dataset of aminopyridine analogues with known activities.
Calculating a variety of molecular descriptors for each analogue, including electronic (e.g., HOMO/LUMO energies from DFT), steric, and lipophilic parameters.
Using statistical methods like Multiple Linear Regression (MLR) to build an equation that relates the descriptors to the activity. chemrevlett.com
For this compound, its descriptors could be used within an established QSAR model to predict its potential biological activity prior to synthesis and testing. nih.gov
Academic and Research Applications of 6 Amino 2 Bromopyridin 3 Yl Methanol
Building Blocks in Complex Organic Synthesis
The distinct reactivity of the amino, bromo, and methanol (B129727) functional groups in (6-Amino-2-bromopyridin-3-yl)methanol makes it a valuable synthon for constructing elaborate heterocyclic systems. The pyridine (B92270) ring itself serves as a foundational scaffold, while the substituents provide reactive handles for subsequent chemical modifications and ring-forming reactions.
Construction of Nitrogen-Containing Bicyclic and Polycyclic Systems
The structure of this compound is well-suited for the synthesis of bicyclic and polycyclic systems that contain nitrogen. Such scaffolds are of immense interest in medicinal chemistry and pharmaceutical development due to their presence in numerous biologically active compounds. The amino group can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions. For instance, it can be a key component in building fused ring systems like pyrido[2,3-d]pyrimidines. The general synthesis of these systems often involves the cyclization of appropriately substituted aminopyridines with reagents that provide the additional atoms needed for the second ring. jocpr.comrsc.orgmdpi.com
One potential synthetic route could involve the reaction of the 6-amino group with a three-carbon electrophilic partner, leading to the formation of a fused six-membered ring, a common strategy in pyridine synthesis. jocpr.com The interplay between the amino group and the adjacent hydroxymethyl group, which can be oxidized to a carboxylic acid or an aldehyde, offers pathways to various annulation strategies for creating fused bicyclic structures.
Synthesis of Fused Heterocyclic Architectures
Fused heterocyclic architectures are central to the development of novel pharmaceuticals and functional materials. This compound serves as an ideal starting material for creating such structures, particularly those based on the imidazo[4,5-b]pyridine core. The synthesis of this scaffold typically begins with a 2,3-diaminopyridine (B105623) derivative, which undergoes condensation with various carbonyl compounds. nih.govmdpi.com While the title compound is a 6-amino-2-bromopyridine, the bromine at the 2-position can be substituted with an amino group via nucleophilic aromatic substitution to generate a key 2,6-diaminopyridine (B39239) intermediate.
This diamino intermediate can then undergo intramolecular cyclization reactions. For example, condensation with aldehydes or carboxylic acids can lead to the formation of the imidazole (B134444) ring fused to the pyridine core. nih.goveurjchem.com This approach provides a versatile platform for producing a library of substituted imidazo[4,5-b]pyridines, which are known to possess a wide range of biological activities. nih.govnih.goveurjchem.com
| Fused Heterocycle | Potential Synthetic Precursor from this compound | Common Synthetic Method |
| Pyrido[2,3-d]pyrimidine | 6-Amino-3-carboxypyridine-2-halide | Cyclocondensation with urea (B33335) or related reagents nih.gov |
| Imidazo[4,5-b]pyridine | 2,6-Diaminopyridine derivative | Condensation with carboxylic acids or aldehydes mdpi.com |
Contributions to Materials Science and Engineering
The functional groups on this compound also enable its use in the development of novel materials with tailored properties. Its aromatic and polar nature, combined with its capacity for further functionalization, makes it a candidate for creating polymers, ligands for catalysis, and molecules for electronic applications.
Precursors for Polymeric Materials and Advanced Coatings
The amino and hydroxymethyl groups of this compound are capable of participating in polymerization reactions. The amino group can react with acyl chlorides or epoxides to form polyamides or polyepoxides, respectively. The hydroxymethyl group can undergo esterification or etherification to form polyesters or polyethers. The presence of the pyridine ring in the polymer backbone can impart desirable properties such as thermal stability, altered solubility, and the ability to coordinate with metal ions. While direct use of this specific compound is not widely documented, related structures like (6-Bromopyridin-3-yl)methanol are explored for developing new materials, including coatings and polymers, highlighting the potential of this class of compounds in materials science. chemimpex.com
Ligand Design for Organometallic Catalysis
The pyridine nitrogen and the exocyclic amino group in this compound are excellent coordination sites for metal ions. This makes the molecule a promising candidate for designing ligands for organometallic catalysts. The bromine atom can be used as a handle for further modification through cross-coupling reactions, allowing for the fine-tuning of the ligand's steric and electronic properties. The hydroxymethyl group can also participate in metal coordination or be modified to introduce other donor atoms. The resulting metal complexes could find applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. The formation of stable complexes with transition metals is a key feature of pyridine-based ligands in catalysis.
Development of Functional Molecules for Optoelectronic and Sensing Devices
Aromatic and heterocyclic compounds containing amino groups often exhibit interesting photophysical properties, such as fluorescence, making them suitable for applications in optoelectronics and chemical sensing. Aminopyridine derivatives, for example, have been investigated as fluorescent molecular sensors. mdpi.com The structure of this compound contains a donor-acceptor system (amino group as a donor, pyridine ring as an acceptor) which is a common motif in fluorescent molecules.
Through chemical modification, particularly via Suzuki or Sonogashira coupling at the bromine position, the electronic properties of the molecule can be systematically tuned. cas.org This allows for the synthesis of novel dyes and functional molecules with tailored absorption and emission characteristics for use in devices like organic light-emitting diodes (OLEDs) or as probes for detecting specific analytes. mdpi.com
| Application Area | Key Functional Groups | Potential Role of Compound |
| Polymeric Materials | Amino (-NH2), Hydroxymethyl (-CH2OH) | Monomer for polyamides, polyesters, etc. |
| Organometallic Catalysis | Pyridine Nitrogen, Amino (-NH2) | Bidentate ligand for metal catalysts |
| Optoelectronics & Sensing | Aminopyridine core, Bromo (-Br) | Core scaffold for fluorescent dyes and sensors |
Utility in Biochemical Research and Chemical Biology
The trifunctional nature of this compound makes it a highly valuable building block in the fields of biochemical research and chemical biology. Its aminopyridine core is a well-established scaffold in molecules designed to interact with biological systems, and the specific arrangement of its amino, bromo, and hydroxymethyl groups allows for precise chemical modifications to craft specialized research tools.
Intermediates for Probes and Assays
This compound is an adept intermediate for synthesizing molecular probes used in a variety of biochemical assays. The compound's three distinct functional groups—an amino group at the 6-position, a bromo substituent at the 2-position, and a hydroxymethyl group at the 3-position—each provide a reactive handle for the covalent attachment of other molecules. This versatility allows chemists to link reporter groups, such as fluorophores or affinity tags like biotin, to the pyridine scaffold. For instance, the primary amino group can readily form amide bonds, while the hydroxymethyl group can be converted into an ether or ester. The bromo group is particularly useful for undergoing palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of other chemical moieties. This strategic functionalization is key to developing targeted probes for studying proteins, nucleic acids, and other biomolecules.
Table 1: Functional Groups of this compound and Their Roles in Probe Synthesis
Scaffolds for Investigating Biological Recognition and Interaction (General Research Context)
The aminopyridine framework is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds. nih.govresearchgate.net Structurally related pyridine compounds are utilized in research to probe enzyme inhibition and receptor binding, which helps in clarifying complex biological pathways and disease mechanisms. chemimpex.com Derivatives of this compound serve as rigid scaffolds upon which a variety of chemical functionalities can be systematically placed. This allows for the creation of compound libraries to investigate structure-activity relationships (SAR). By observing how changes in the chemical structure affect the biological activity, researchers can map the steric and electronic requirements of a protein's binding site. This information is crucial for designing molecules with high affinity and selectivity for a specific biological target, thereby advancing the understanding of molecular recognition processes.
Agrochemical Development Research
The pyridine ring is a cornerstone of modern agrochemical design, with numerous commercial products relying on this heterocyclic scaffold for their efficacy. researchgate.netmdpi.com The unique electronic properties and metabolic stability of the pyridine ring make it an ideal core for developing new crop protection agents.
Intermediates for Crop Protection Agents (Herbicides, Pesticides)
This compound is a valuable intermediate in the synthesis of novel agrochemicals. Its structural relative, (6-Bromopyridin-3-yl)methanol, is recognized as a key building block in the formulation of effective pesticides and herbicides. chemimpex.comambeed.com The aminopyridine scaffold of the title compound can be chemically elaborated to produce a diverse range of molecules with potential herbicidal or pesticidal properties. The strategic placement of the amino, bromo, and hydroxymethyl groups provides multiple points for diversification, allowing chemists to fine-tune the compound's biological activity, spectrum of control, and crop safety profile. This derivatization potential makes it a significant starting material for discovery programs aimed at identifying the next generation of crop protection solutions.
Table 2: Prominent Agrochemical Classes Featuring a Pyridine Core
Electrocatalysis and Sustainable Chemical Transformations
The global pursuit of sustainable energy and chemical production has intensified research into efficient catalytic processes. One of the foremost challenges is the direct, low-temperature conversion of abundant methane (B114726) into valuable liquid products like methanol. acs.orgnih.gov
Development of Electrocatalysts (e.g., for Methane-to-Methanol Conversion)
The direct electrocatalytic conversion of methane to methanol is a highly sought-after process that requires sophisticated catalyst design. acs.org While this compound is not itself a catalyst, its molecular architecture is highly relevant for the synthesis of advanced ligands for metal-based electrocatalysts. Pyridine-containing ligands are widely used in coordination chemistry to stabilize metal centers and modulate their catalytic activity. nih.govacs.org The nitrogen atom of the pyridine ring, along with the exocyclic amino and hydroxymethyl groups of this specific compound, can act as coordination sites for catalytically active transition metals like copper or palladium. nih.govacs.org These functional groups allow the molecule to be incorporated into larger, more complex ligand systems, such as polymers or metal-organic frameworks (MOFs), designed to facilitate specific reaction steps in the methane-to-methanol conversion pathway. The ability to tune the electronic environment of the metal center through ligand modification is critical for optimizing catalyst performance and selectivity.
Table 3: Molecular Features of this compound Relevant to Ligand Design
Applications in Electrochemical Carbon Dioxide Conversion
While direct experimental studies on the application of This compound in the electrochemical conversion of carbon dioxide (CO₂) are not extensively documented in current literature, its molecular structure suggests a strong potential for use in this significant area of green chemistry. The field of electrochemical CO₂ reduction (CO₂RR) aims to convert CO₂, a major greenhouse gas, into valuable chemicals and fuels, such as carbon monoxide (CO), formic acid, and methanol. Pyridine and its derivatives have emerged as effective co-catalysts or promoters in this process, enhancing the efficiency and selectivity of the reduction reaction.
The catalytic activity of pyridine-based molecules in CO₂RR is often attributed to the nitrogen atom in the pyridine ring, which can interact with and stabilize CO₂ molecules at the electrode surface, thereby lowering the energy barrier for the reduction process. The presence of amino (-NH₂) and hydroxymethyl (-CH₂OH) groups on the pyridine ring of This compound , along with a bromine atom, could further modulate its electronic properties and catalytic performance. These functional groups can influence the molecule's adsorption onto the electrode surface, its interaction with CO₂, and the subsequent reaction pathways.
Research into related pyridine derivatives has demonstrated their ability to significantly improve the performance of metallic catalysts, such as silver (Ag) and copper (Cu), for CO₂ reduction. For instance, pyridine molecules electrografted onto a silver catalyst have been shown to lower the onset potential for CO₂ reduction by as much as 200 mV compared to a bare silver electrode. acs.org This results in a tenfold increase in catalytic activity at a potential of -0.7 V versus the reversible hydrogen electrode (RHE). acs.org The primary product in these systems is typically carbon monoxide, a crucial building block for the synthesis of other chemicals.
The combination of cobalt and pyridine derivatives has also proven to be a highly active catalytic system for the reduction of CO₂ to CO. researchgate.net In such systems, a synergistic effect between the metal center and the pyridine moiety is observed, leading to high Faradaic efficiencies for CO production. researchgate.net
Given these precedents, This compound is a promising candidate for investigation in the field of electrochemical CO₂ conversion. Its multifunctionality could offer new avenues for the rational design of highly efficient and selective catalytic systems. Further research is necessary to elucidate the specific mechanisms and performance of this compound in CO₂RR.
Detailed Research Findings on Pyridine-Based Catalysts
Studies on various pyridine-based systems have provided valuable insights into their catalytic behavior in CO₂RR. When immobilized on a glassy carbon electrode, pyridine catalysts exhibit a CO₂ reduction onset potential of approximately -0.8 V vs RHE. acs.org However, when combined with a silver electrode, this onset potential is significantly reduced to around -0.6 V vs RHE. acs.org
The performance of these catalytic systems is often evaluated based on their Faradaic efficiency (FE), which represents the percentage of charge that is used to produce the desired product. For example, a silver electrode modified with a 2-carbon chain pyridine derivative (Ag-EPy-2) demonstrated a Faradaic efficiency of 74% for CO production at -0.7 V vs RHE. acs.org In contrast, similar systems with different chain lengths, such as Ag-EPy-1 and Ag-EPy-3, showed FEs of 69% and 40%, respectively, at the same potential. acs.org
The following interactive data table summarizes the performance of selected pyridine-based electrocatalysts for CO₂ reduction to CO.
| Catalyst System | Applied Potential (V vs RHE) | Faradaic Efficiency for CO (%) | Current Density (mA/cm²) |
| Ag-EPy-1 | -0.7 | 69 | -2.26 |
| Ag-EPy-2 | -0.7 | 74 | -3.1 |
| Ag-EPy-3 | -0.7 | 40 | -1.2 |
| Cobalt-poly-4-vinylpyridine | Not Specified | 92 | 85 |
Future Research Directions and Emerging Paradigms for 6 Amino 2 Bromopyridin 3 Yl Methanol
Advancements in Green Chemistry and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research on (6-Amino-2-bromopyridin-3-yl)methanol will likely focus on developing more sustainable synthetic routes.
Current synthetic approaches often rely on traditional methods that may involve harsh reagents or generate significant waste. mdpi.com Emerging research in the synthesis of pyridine (B92270) derivatives has highlighted several green alternatives that could be adapted for this compound. These include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, increase yields, and reduce energy consumption in the synthesis of various pyridine derivatives. nih.gov Applying microwave irradiation to key steps in the synthesis of this compound could offer a more efficient and environmentally friendly alternative to conventional heating. nih.gov
Use of Eco-Friendly Catalysts: Research has demonstrated the use of reusable and non-toxic catalysts, such as activated fly ash, for the synthesis of related heterocyclic structures like imidazo[1,2-a]pyridines. bhu.ac.in Future work could explore similar inexpensive and reusable catalysts for the production of this compound and its derivatives.
Solvent-Free Reactions: Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent waste and can lead to cleaner reaction profiles. nih.govresearchgate.net Developing solid-state or neat reaction conditions for the synthesis of this compound is a viable and important research goal.
| Parameter | Traditional Synthesis | Potential Green Synthesis |
|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound |
| Catalysts | Homogeneous metal catalysts (e.g., Palladium, Copper) | Reusable solid catalysts (e.g., fly ash, zeolites), biocatalysts |
| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids, or solvent-free conditions |
| Reaction Time | Hours to days | Minutes to hours |
| Waste Generation | Often significant, including hazardous byproducts | Minimized through atom economy and catalyst recycling |
Exploration of Novel Photoredox and Electrocatalytic Transformations
Photoredox and electrocatalysis represent powerful modern tools in organic synthesis, enabling unique transformations under mild conditions by harnessing light or electrical energy to generate reactive intermediates. sigmaaldrich.comresearchgate.net These methods offer new pathways for the functionalization of this compound that are often inaccessible through traditional thermal methods.
Photoredox Catalysis: Visible-light photoredox catalysis uses light to initiate single-electron transfer (SET) processes, providing novel avenues for bond formation. sigmaaldrich.com For this compound, this could be applied to:
C-H Functionalization: Directly functionalizing the C-H bonds of the pyridine ring to introduce new substituents without pre-functionalization.
Cross-Coupling Reactions: The bromo-substituent is an ideal handle for photoredox-mediated cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds under exceptionally mild conditions compared to some traditional metal-catalyzed methods.
Radical-Polar Crossover Pathways: Research has shown that halopyridines can engage in photoredox-catalyzed reactions with unactivated alkenes, providing a route to complex substituted pyridines. nih.gov This strategy could be employed to elaborate the structure of this compound.
Electrocatalysis: Electrosynthesis avoids the use of stoichiometric chemical oxidants or reductants, instead using electrons as a "traceless" reagent. Future research could explore:
Selective Halogenation/Dehalogenation: Electrocatalytic methods could be developed for the selective modification of the bromine substituent, either through reductive dehalogenation or by participating in electrocatalytic coupling reactions.
Oxidative or Reductive Cyclizations: The functional groups present on the molecule could be leveraged in intramolecular electrocatalytic reactions to build fused heterocyclic systems, which are common motifs in medicinal chemistry. nih.gov Research into the electrocatalytic upgrading of CO2 has demonstrated bromine-assisted oxidation of ethylene, suggesting the potential for bromine's involvement in complex electrocatalytic cycles. nih.gov
Integration into Nanomaterials and Hybrid Functional Systems
The unique electronic and structural properties of this compound make it an attractive candidate for integration into advanced materials. Future work could focus on incorporating this molecule into nanomaterials and hybrid systems to create materials with novel functions.
Potential research directions include:
Surface Functionalization of Nanoparticles: The amino and hydroxymethyl groups can serve as anchoring points to functionalize the surface of metal nanoparticles (e.g., gold, platinum, palladium). mdpi.com Such functionalized nanoparticles could exhibit unique catalytic, sensing, or electronic properties.
Precursor for Carbon Dots or Graphene Quantum Dots: Pyridine derivatives can be used as nitrogen-doping precursors in the synthesis of fluorescent carbon nanomaterials. The specific substitution pattern of this compound could influence the optical and electronic properties of the resulting nanostructures.
Component of Metal-Organic Frameworks (MOFs): The molecule could act as a functionalized organic linker in the design of new MOFs. The amino and hydroxymethyl groups could coordinate to metal centers, while the bromo-substituent would be available for post-synthetic modification, allowing for the fine-tuning of the MOF's properties for applications in gas storage, separation, or catalysis.
Application of Machine Learning and Artificial Intelligence in Molecular Design and Property Prediction
Future applications in this domain include:
Predictive Modeling: ML models can be trained on datasets of known pyridine-containing compounds to predict various properties for novel derivatives of this compound, including bioactivity against specific targets, ADME-T (absorption, distribution, metabolism, excretion, and toxicity) profiles, and material properties. bohrium.comnih.gov
De Novo Molecular Design: Generative AI models can design new molecules from scratch with desired property profiles. nih.gov By using this compound as a starting scaffold, these algorithms could generate novel, synthesizable derivatives optimized for a specific biological target or material application. mdpi.com
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and devise optimal synthetic routes. atomfair.com This could accelerate the discovery of efficient ways to synthesize complex derivatives of the target molecule, prioritizing greener or more cost-effective pathways.
| AI/ML Application | Specific Goal | Potential Impact |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity of new derivatives | Prioritize synthesis of the most promising drug candidates |
| Generative Adversarial Networks (GANs) | Design novel molecules with optimized properties | Explore new chemical space for improved efficacy and safety nih.gov |
| Retrosynthesis Prediction | Identify efficient and sustainable synthetic routes | Reduce development time and cost for new compounds atomfair.com |
| Property Prediction Models | Forecast physicochemical and material properties | Guide the design of new functional materials |
High-Throughput Experimentation and Automated Synthesis Platforms
To fully explore the potential of the this compound scaffold, a large number of derivatives often need to be synthesized and screened. High-throughput experimentation (HTE) and automated synthesis platforms offer the means to achieve this efficiently.
Future research will likely involve:
Automated Flow Synthesis: The development of automated flow chemistry systems for the multi-step synthesis of this compound derivatives. bohrium.com Flow synthesis provides better control over reaction parameters, enhances safety, and allows for the on-demand production of compounds. nus.edu.sg
Robotic Synthesis Platforms: Integrating AI with robotic platforms can enable the autonomous synthesis and testing of predicted pathways. atomfair.com Such systems can operate continuously, dramatically accelerating the pace of discovery. researchgate.net
Library Synthesis: Using automated platforms to generate large libraries of analogues by systematically varying the substituents on the pyridine ring. This can be achieved by reacting the amino, bromo, or hydroxymethyl groups with a diverse set of building blocks. These libraries are invaluable for screening against biological targets or for identifying new materials with desired properties. The combination of solid-phase synthesis with continuous-flow techniques (SPS-flow) is a particularly promising strategy for the automated assembly of pharmaceutical compounds and their analogues. nus.edu.sginnovationnewsnetwork.com
By embracing these advanced methodologies, future research on this compound can rapidly expand its utility, leading to the discovery of new medicines, functional materials, and more sustainable chemical processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
